molecular formula C19H18N2O2 B148404 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione CAS No. 128099-74-1

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione

Cat. No. B148404
M. Wt: 306.4 g/mol
InChI Key: PHEUSRFARQHWGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or other organic synthesis techniques. For example, the synthesis of 2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione) was achieved through a green and facile strategy using acetic acid as a catalyst . Similarly, 3-Methylthio-1,2-dithiolylium salts were used to condense with 4-hydroxy-3H-pyran-2,6-dione to produce related propanones . These methods could potentially be adapted for the synthesis of 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, FT-IR, and NMR spectroscopies . For instance, the structure of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs was characterized, revealing the influence of weak interactions in the solid state . These techniques could be employed to analyze the molecular structure of 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione.

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their interactions with other chemicals. For example, the reaction of 3-methylthio-1,2-dithiolylium salts with 4-hydroxy-3H-pyran-2,6-dione leads to the formation of propanones . The chemical reactions of 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione would likely involve the functional groups present on the indole and dione moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various analytical methods. The crystal structure and EPR studies of bis[1,3-di(p-n-octylphenyl)propane-1,3-dionato]oxovanadium(IV) provide information on molecular crystalline properties . The effect of hydration and structure on fragmentation patterns in mass spectrometry has been investigated for bis-phthalimide derivatives . These studies can provide a basis for understanding the properties of 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione.

Relevant Case Studies

Case studies involving similar compounds can provide insights into the potential applications and behavior of 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione. For instance, the biological activity of 1,3-bis(3-cyano-6,6-dimethyl-2-oxo-5,6-dihydro-2H-pyran-4-yl)-2-(4-methoxyphenyl)propane was predicted using the PASS computer system . Additionally, the synthesis and properties of new poly(amide-imide)s based on related monomers have been explored . These case studies could be relevant for the development of new materials or pharmaceuticals based on 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione.

Scientific Research Applications

Fragmentation and Structural Analysis

  • Research has explored the fragmentation and structure of bis-phthalimide derivatives, closely related to 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione, in electron impact ionization-mass spectrometry. This study contributes to understanding the molecular stability and hydration effects on such compounds (Yosefdad, Valadbeigi, & Bayat, 2020).

Metal Coordination and Magnetic Properties

  • Compounds structurally similar to 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione have been used to synthesize metal complexes, particularly with GdCl3 and HoCl3. These complexes' magnetic properties and structures have been extensively characterized (Andrews et al., 2009).

Quantum Chemical Studies

  • Quantum chemical calculations have been performed on vicinally substituted bis(indol-1-yl) derivatives, which are analogs to 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione. These studies focus on the direction of intramolecular cyclization and provide insights into the electronic properties of these compounds (Bykov & Preobrazhenskaya, 2008).

Synthesis and Chemical Reactions

  • Research has been conducted on the synthesis of bis(indolyl)methane derivatives, including reactions of indoles with vinyl ethers. These studies enhance our understanding of the chemical behavior and potential applications of compounds like 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione (Kobayashi, Shirai, & Konishi, 2009).

Novel Synthesis Techniques

  • Innovative synthesis methods, such as microwave irradiation and solvent-free conditions, have been employed for compounds structurally related to 1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione. These approaches aim to enhance the environmental friendliness and efficiency of synthesizing such compounds (Naskar et al., 2010).

properties

IUPAC Name

1,3-bis(2,3-dihydroindol-1-yl)propane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(20-11-9-14-5-1-3-7-16(14)20)13-19(23)21-12-10-15-6-2-4-8-17(15)21/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEUSRFARQHWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367860
Record name 1,3-Di(2,3-dihydro-1H-indol-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis-(2,3-dihydro-indol-1-yl)-propane-1,3-dione

CAS RN

128099-74-1
Record name 1,3-Di(2,3-dihydro-1H-indol-1-yl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Aubry, AJ Wilson, D Emmerson, E Murphy… - Bioorganic & medicinal …, 2009 - Elsevier
We present the design, synthesis and biological activity of a new series of substituted 3-(2-(1H-indol-1-yl)ethyl)-1H-indoles and 1,2-di(1H-indol-1-yl)alkanes as selective inhibitors of …
Number of citations: 52 www.sciencedirect.com

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